(4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one
Overview
Description
(4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloromethyl group, a trimethoxyphenyl group, and an oxazol-5-one ring. The presence of these functional groups makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazol-5-one ring: This can be achieved by cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of the chloromethyl group: This step often involves chloromethylation reactions using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Attachment of the trimethoxyphenyl group: This can be done through a condensation reaction with a trimethoxybenzaldehyde derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interacting with cellular receptors: Modulating the activity of receptors involved in signaling pathways.
Disrupting cellular processes: Affecting processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(4E)-3-(bromomethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one: Similar structure with a bromomethyl group instead of a chloromethyl group.
(4E)-3-(methyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one: Similar structure with a methyl group instead of a chloromethyl group.
Uniqueness
The presence of the chloromethyl group in (4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one makes it unique compared to its analogs. This functional group can participate in specific chemical reactions, making the compound versatile for various applications.
Properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5/c1-18-11-5-4-8(12(19-2)13(11)20-3)6-9-10(7-15)16-21-14(9)17/h4-6H,7H2,1-3H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWJJMIKJADWTJ-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=NOC2=O)CCl)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=NOC2=O)CCl)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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